

Capreomycin Sulfate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capreomycin Sulfate*

Cat. No.: *B1662203*

[Get Quote](#)

Capreomycin Sulfate: A Comprehensive Technical Guide

This document provides an in-depth overview of **Capreomycin Sulfate**, a critical second-line antitubercular agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identity

Capreomycin is a cyclic polypeptide antibiotic complex isolated from the bacterium *Streptomyces capreolus*.^{[1][2][3]} It is typically administered as a sulfate salt to enhance its aqueous solubility.^[2] The complex consists of four microbiologically active components, with Capreomycin IA and IB being the most abundant (approximately 90%), and IIA and IIB as minor components.^{[3][4]}

- IUPAC Name: (2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate^[1]
- CAS Number: 1405-37-4^{[1][5]}

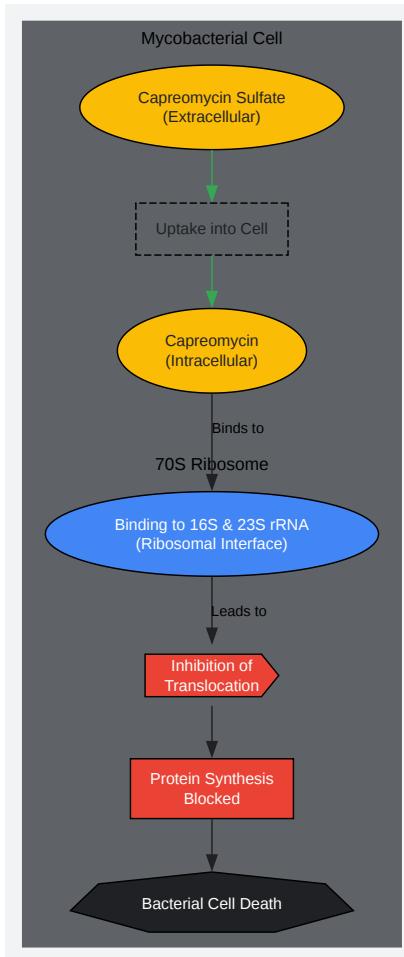
- SMILES String: OS(O)(=O)=O.NCCC--INVALID-LINK--C(=O)NC[C@H]1NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CNC(=O)--INVALID-LINK--[C@H]2CCNC(=N)N2
- InChI Key: LFFNIXQXRKNZCE-UBBQZPMLSA-N

Physicochemical and Pharmacological Properties

The properties of **Capreomycin Sulfate** are summarized below. This data is essential for formulation development, dosage form design, and understanding its in vivo disposition.

Table 1: Physicochemical Properties of Capreomycin Sulfate

Property	Value	Source(s)
Molecular Formula	C ₂₅ H ₄₄ N ₁₄ O ₈ · H ₂ SO ₄	[6]
Molecular Weight	750.78 g/mol	[6]
Appearance	Solid powder	[7]
Solubility	Water: 50 mg/mL. Sparingly soluble in water. Soluble in ethanol, methanol, DMF, or DMSO.	[1][3]
Melting Point	>220°C (decomposes)	[5]
pH	4.5 - 7.5 (in a 30 mg/mL solution)	[8]
Storage Temperature	-20°C	[1]
Purity	≥90%	[1]


Table 2: Pharmacological and In Vitro Activity Data

Parameter	Value / Description	Source(s)
Target Organism	Mycobacterium tuberculosis	[1] [9]
Mechanism of Action	Inhibition of protein synthesis via binding to the 70S ribosome.	[6] [10] [11]
MIC vs. M. tuberculosis	10 µg/mL	[1]
IC ₅₀ (Insulin Fibril Inhibition)	69.98 µM	[12]
Primary Toxicities	Nephrotoxicity (renal injury) and Ototoxicity (cranial nerve VIII impairment).	[2] [9]

Mechanism of Action

Capreomycin Sulfate exerts its antibacterial effect by potently inhibiting protein synthesis in mycobacteria.[\[11\]](#) Although often grouped with aminoglycosides due to similar toxicities, its mechanism is distinct.[\[13\]](#) The primary target is the bacterial 70S ribosome.[\[6\]](#)[\[10\]](#)

Capreomycin binds across the ribosomal interface, interacting with both the 16S rRNA (part of the 30S subunit) and the 23S rRNA (part of the 50S subunit). This binding event physically obstructs the translocation of tRNA and mRNA on the ribosome, thereby halting the elongation phase of protein synthesis.[\[11\]](#) This disruption leads to the cessation of essential protein production, ultimately resulting in bacterial cell death.[\[2\]](#)[\[10\]](#)

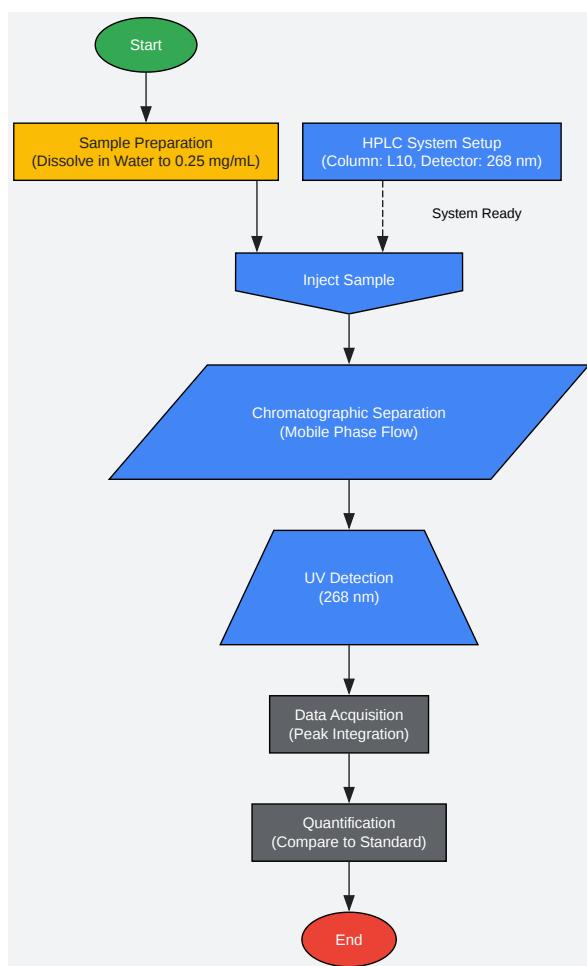
[Click to download full resolution via product page](#)

Diagram 1: Mechanism of action of **Capreomycin Sulfate**.

Experimental Protocols

Detailed and validated experimental methods are crucial for the accurate quantification and characterization of **Capreomycin Sulfate**.

Quantitative Assay via High-Performance Liquid Chromatography (HPLC)


A validated hydrophilic interaction liquid chromatography (HILIC) method is effective for the quantitative analysis of capreomycin.[4][14][15] This is particularly useful for assaying capreomycin in various formulations, such as those designed for inhalation.[14][15]

Objective: To quantify the concentration of **Capreomycin Sulfate** in a sample.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of USP **Capreomycin Sulfate** Reference Standard (RS) in water at a concentration of approximately 0.25 mg/mL.^[8] This serves as the Resolution Solution.
 - Prepare the Test Preparation by dissolving the **Capreomycin Sulfate** sample in water to achieve a final concentration of approximately 0.25 mg/mL.^[8]
- Chromatographic System:
 - Chromatograph: A liquid chromatograph equipped with a 268-nm UV detector.^[8]
 - Column: A 4.6-mm × 15-cm column containing L10 packing with a 3.5% carbon loading. A diol-type stationary phase is also suitable.^{[4][8]}
 - Flow Rate: Approximately 1.5 mL per minute.^[8]
- Mobile Phase:
 - Dissolve 0.5 g of ammonium bisulfate in 1000 mL of water. Filter through a 0.5 µm (or smaller) porosity filter.^[8]
 - Prepare a mixture of the ammonium bisulfate solution and methanol in a 550:450 ratio.^[8]
 - Alternatively, an eluent of Acetonitrile (ACN) and water (80:20 v/v) with 20 mM ammonium formate can be used.^{[4][14]}
 - Degas the final mobile phase mixture before use.^[8]
- Procedure:
 - Inject the Resolution Solution to verify system suitability. The major peaks (capreomycin IA and IB) should be well-resolved.
 - Inject the Test Preparation into the chromatograph.

- Record the peak areas for the capreomycin components.
- Data Analysis:
 - Calculate the percentage of Capreomycin I content by comparing the peak responses from the Test Preparation to those of the Resolution Solution. The content should not be less than 90.0%.^[8]
 - For quantitative assays in formulations, construct a calibration curve using standards of known concentrations to determine the concentration in the unknown sample.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for HPLC quantification.

In Vitro Anti-Amyloidogenic Activity Assay

Capreomycin Sulfate has demonstrated anti-amyloidogenic and pro-fibrinolytic activities, suggesting potential applications beyond its antibiotic use.[12] It has been shown to inhibit the formation of insulin fibrils.[12]

Objective: To assess the inhibitory effect of **Capreomycin Sulfate** on protein fibril formation in vitro.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the protein prone to fibrillation (e.g., insulin) in an appropriate buffer.
 - Prepare a series of concentrations of **Capreomycin Sulfate** (e.g., 10-200 μ M) in the same buffer.[12]
 - Prepare a Thioflavin T (ThT) solution for fluorescence detection.
- Fibrillation Induction:
 - In a multi-well plate, mix the protein solution with the different concentrations of **Capreomycin Sulfate**. Include a control group with no Capreomycin.
 - Induce fibrillation by incubating the plate under conditions known to promote aggregation (e.g., elevated temperature and agitation).
- Monitoring Fibrillation:
 - At regular time intervals, add ThT solution to the wells.
 - Measure the fluorescence intensity using a plate reader (excitation \sim 440 nm, emission \sim 485 nm). An increase in fluorescence corresponds to the formation of amyloid fibrils.
- Data Analysis:
 - Plot ThT fluorescence intensity against time for each Capreomycin concentration.

- Compare the lag time and the final fluorescence intensity of the treated groups to the control group.
- Calculate the concentration of Capreomycin that inhibits fibrillation by 50% (IC_{50}) to quantify its anti-amyloidogenic potency.[12]

Conclusion

Capreomycin Sulfate is a complex polypeptide antibiotic with a well-defined role in treating multidrug-resistant tuberculosis. Its primary mechanism involves the targeted inhibition of ribosomal protein synthesis. The comprehensive data on its physicochemical properties and established analytical protocols, such as the HPLC method detailed herein, are fundamental for ongoing research, quality control, and the development of novel drug delivery systems. Furthermore, its observed anti-amyloidogenic properties may open new avenues for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. CAS 1405-37-4: Capreomycin sulfate | CymitQuimica [cymitquimica.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. ovid.com [ovid.com]
- 5. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Capreomycin Sulfate [drugfuture.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 14. Quantitative assay of capreomycin oleate levels in a drug formulation for inhalation with a fully validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Capreomycin Sulfate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662203#capreomycin-sulfate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com